N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide
Description
This compound is a synthetic organic molecule featuring a thienyl group linked to a 3,5-dimethylpyrazole moiety via a carbonyl bridge, with a sulfonamide functional group substituted by an ethyl group and a para-methoxybenzene ring. The presence of electron-donating methoxy and alkyl groups may influence solubility and metabolic stability compared to simpler sulfonamides .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-5-21(28(24,25)16-8-6-15(26-4)7-9-16)17-10-11-27-18(17)19(23)22-14(3)12-13(2)20-22/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLQNOJSPLJPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Sulfonamide Derivatives
The target compound differs from structurally related derivatives in key substituents:
- CAS 1325303-98-7 (N-[2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl]-4-ethyl-N-methylbenzenesulfonamide) : This analog replaces the methoxy group with a methyl group on the benzene ring and uses an N-methyl sulfonamide. The ethyl substituent on the benzene ring increases hydrophobicity, while the N-methyl group may reduce steric hindrance compared to the N-ethyl group in the target compound .
- Example 53 (): This compound incorporates a pyrazolo[3,4-d]pyrimidine core, fluorinated aromatic rings, and a chromen-2-yl group.
Table 1: Substituent Comparison
Physicochemical and Pharmacological Properties
- Melting Points and Stability : Example 53 has a melting point of 175–178°C, indicative of strong crystalline packing due to fluorine and planar chromen groups. The target compound’s melting point is unreported but may be lower due to the flexible ethyl and methoxy groups .
- Bioactivity: Sulfonamides like the target compound often inhibit carbonic anhydrase or cyclooxygenase (COX).
Challenges and Discontinuation Factors
The discontinuation of CAS 1325303-98-7 (95% purity) highlights possible issues with synthesis yield, stability, or efficacy. The target compound’s methoxy group may improve solubility but could also introduce metabolic liabilities (e.g., demethylation). Fluorinated analogs like Example 53 may offer superior pharmacokinetics, justifying their prioritization in research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
